molecular formula C16H11Cl3O5 B1254866 Dechlorodiploicin

Dechlorodiploicin

Cat. No. B1254866
M. Wt: 389.6 g/mol
InChI Key: XEDMLQPKKYHCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dechlorodiploicin is a carbonyl compound.

Scientific Research Applications

Metabolites of Lichen Buellia Canescens

  • Dechlorodiploicin is identified as a lichen metabolite in "Buellia canescens" (Sala, Sargent, & Elix, 1978). It is structurally determined alongside other metabolites like dechloro-O-methyldiploicin, buellolide, and canesolide. These substances, including dechlorodiploicin, are thought to arise from the catabolism of depsidones, a class of organic compounds found in lichens (Sala, Sargent, & Elix, 1978).

Metabolism of Chemotherapeutic Agents

  • While not directly about dechlorodiploicin, studies on the metabolism of various chemotherapeutic agents like cisplatin and cyclophosphamide provide context on how similar compounds might be metabolized and interact with other drugs. For example, a study on cisplatin treatment of lung cancer shows the complexity of drug interactions and side effects, which is relevant when considering the metabolism of complex compounds like dechlorodiploicin (Littlewood & Smith, 1984) (Littlewood & Smith, 1984).

Drug Discovery and Development

  • A broader perspective on drug discovery emphasizes the role of chemistry and pharmacology in identifying and utilizing compounds like dechlorodiploicin for therapeutic purposes. The evolution of drug research, including the advent of molecular biology, has significant implications for the use of complex organic compounds in medicine (Drews, 2000) (Drews, 2000).

Catabolism of Depsidones

  • Further research on dechlorodiploicin highlights its synthesis and structural determination as part of the study of depsidones in lichen "Buellia canescens" (Sala, Sargent, & Elix, 1981). The study provides insights into the chemical pathways and possible pharmaceutical applications of dechlorodiploicin and similar compounds (Sala, Sargent, & Elix, 1981).

Bioremediation and Environmental Applications

  • The research on metabolic reductive dechlorination in dense non-aqueous phase liquid source-zones (Christ & Abriola, 2007) can be related to the understanding of dechlorination processes in environmental chemistry. Although not directly about dechlorodiploicin, this research provides context on dechlorination, a chemical process potentially relevant to the environmental impact or biodegradation of compounds like dechlorodiploicin (Christ & Abriola, 2007).

properties

IUPAC Name

2,8,10-trichloro-9-hydroxy-3-methoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3O5/c1-5-9-15(12(19)13(20)11(5)18)24-14-6(2)10(17)7(22-3)4-8(14)23-16(9)21/h4,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDMLQPKKYHCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C=C3OC2=O)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dechlorodiploicin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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